Candicine
Overview
Description
Candicine is a naturally occurring organic compound classified as a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. This compound is found in various plants, including barley and certain cacti, and is known for its toxic properties when administered parenterally .
Mechanism of Action
Target of Action
Candicine, also known as Candicidin, primarily targets Ergosterol , a principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes .
Mode of Action
This compound interacts with its target, Ergosterol, by binding to it irreversibly . This binding disrupts the integrity of the membrane, leading to cell death . There is some evidence suggesting that the binding site in the cell wall may be to fatty acids or fatty acid esters, and this binding capacity must be satisfied before this compound can exert its lethal effect by binding to sterol in the cell membrane .
Biochemical Pathways
It is known that the compound’s action on ergosterol disrupts the fungal cell membrane, leading to cell death . This suggests that this compound may affect pathways related to cell membrane integrity and function.
Pharmacokinetics
It is known that this compound is used topically in the treatment of vulvovaginal candidiasis . The bioavailability of this compound would be influenced by factors such as its formulation, the site of application, and individual patient characteristics.
Result of Action
The primary result of this compound’s action is the disruption of the fungal cell membrane, leading to cell death . This is achieved through its irreversible binding to Ergosterol, a key component of the fungal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Candicine can be synthesized through the methylation of tyramine. The process involves the reaction of tyramine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}8\text{H}{11}\text{NO} + 3\text{CH}3\text{I} \rightarrow \text{C}{11}\text{H}_{18}\text{NO}^+ + 3\text{I}^- ]
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the cactus Trichocereus candicans. The plant material is processed to isolate the alkaloid, which is then purified through crystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Candicine has several scientific research applications:
Chemistry: Used as a model compound to study quaternary ammonium salts and their reactivity.
Biology: Investigated for its role in plant defense mechanisms and its toxic effects on herbivores.
Medicine: Studied for its neuromuscular blocking properties, which resemble those of nicotine.
Industry: Potential use in the development of natural pesticides due to its toxic properties.
Comparison with Similar Compounds
Hordenine: Another phenethylamine derivative with similar biological activity.
Leptodactyline: A positional isomer found in amphibians with comparable toxic properties.
Candicine’s unique combination of a quaternary ammonium center and a phenolic hydroxyl group makes it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJXIKSKSASRB-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901642 | |
Record name | Candicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-13-9, 3761-58-8 | |
Record name | Candicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Candicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Candicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Candicine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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